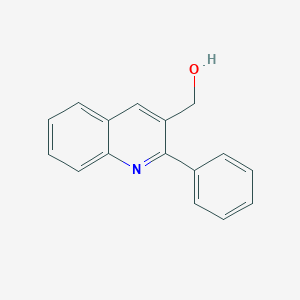

(2-Phenylquinolin-3-yl)methanol

Description

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2-phenylquinolin-3-yl)methanol |

InChI |

InChI=1S/C16H13NO/c18-11-14-10-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-10,18H,11H2 |

InChI Key |

GTQZINZLWXGEIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Yields : The parent compound achieves higher yields (65–89%) compared to its N-alkylated derivative (56%), likely due to simpler reaction conditions .

- Functionalization : Etherification () and chalcone conjugation () introduce steric and electronic complexity, requiring multi-step syntheses.

Table 2: Functional Comparison of Quinoline Derivatives

Key Observations :

Crystallographic and Computational Insights

- Crystal Packing: (2-Chloro-8-methylquinolin-3-yl)methanol () exhibits intermolecular O–H···N hydrogen bonds and π-π stacking, stabilizing its lattice . Similar interactions are anticipated for the parent compound.

- Computational Modeling : MBPM derivatives are optimized using DFT calculations (B3LYP/6-31+G(d,p)), revealing correlations between electronic properties (e.g., HOMO-LUMO gap, dipole moment) and PD-L1 inhibition .

Preparation Methods

Reaction Protocol

-

Starting Material : 3-Bromo-2-phenylquinoline is treated with n-butyllithium (n-BuLi) in anhydrous diethyl ether at −78°C under nitrogen.

-

Electrophilic Quenching : Benzophenone is introduced to the reaction mixture, facilitating nucleophilic addition of the in situ-generated lithium species to the ketone.

-

Workup : The reaction is quenched with ammonium chloride (NH₄Cl), followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

-

Purification : Column chromatography on silica gel yields this compound as a white solid.

Key Parameters

-

Characterization :

This method leverages the strong nucleophilicity of organolithium reagents to functionalize the quinoline scaffold. However, the moderate yield highlights challenges in steric hindrance and side reactions during the addition step.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of the primary methods:

Mechanistic Insights and Optimization

Organolithium Reaction Pathway

The addition of n-BuLi to 3-bromo-2-phenylquinoline generates a lithium intermediate at the 3-position. Subsequent reaction with benzophenone proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol after protonation.

Catalytic Enhancements

-

Acid Catalysis : Methanesulfonic acid (MsOH) has been used to facilitate cyclization and dehydration in related quinoline syntheses, though its role in hydroxymethylation remains unexplored.

-

Solvent Effects : Ethanol and dichloromethane are preferred for their balance of polarity and volatility, enabling efficient mixing and product isolation .

Q & A

Q. Methodological Approach :

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., Plasmodium falciparum).

- Molecular docking : Use software like AutoDock to predict binding affinities .

What strategies address contradictions in crystallographic and spectroscopic data for this compound?

Advanced Research Question

Contradictions arise from polymorphism or dynamic disorder. Mitigation strategies include:

Multi-technique validation : Cross-validate X-ray data with NMR (¹H, ¹³C) and IR spectroscopy.

Temperature-dependent studies : Resolve thermal motion artifacts by collecting data at 100–150 K .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing discrepancies .

Case Study : A derivative showed conflicting C—O bond lengths (1.36 Å vs. 1.42 Å) in two studies. Hirshfeld analysis revealed solvent-induced packing differences .

What are best practices for refining crystal structures using SHELX software?

Advanced Research Question

Data preparation : Use SADABS for absorption correction .

Initial model : Generate with SHELXS-97 via dual-space recycling .

Refinement cycles :

- Apply restraints for disordered moieties (e.g., ISOR for anisotropic atoms).

- Validate with CHECKCIF to flag geometry outliers.

Final steps : Generate CIF files via SHELXTL and visualize with ORTEP-3 .

Common Pitfalls : Over-refinement of low-resolution data (I/σ(I) < 2) introduces false minima. Use the L.S. command cautiously .

How is HPLC-MS used to characterize synthetic intermediates of this compound?

Basic Research Question

Protocol :

- Column : C18 reverse-phase (5 µm, 4.6 × 250 mm).

- Mobile phase : Gradient of H₂O (0.1% formic acid) and acetonitrile.

- MS settings : ESI+ mode; m/z 265.1 [M+H]⁺ for the parent ion.

Q. Data Interpretation :

- Purity : >95% by peak integration.

- Fragmentation : Loss of -CH₂OH (Δm/z = 31) confirms methanol substitution .

What computational methods predict the photophysical properties of this compound?

Advanced Research Question

TD-DFT (Time-Dependent Density Functional Theory) :

Q. Applications :

- Fluorescent probes : Modify substituents to shift emission wavelengths .

- Solvatochromism : Simulate solvent polarity effects on Stokes shift .

How are stability studies conducted for this compound under varying pH conditions?

Basic Research Question

Method :

Buffer preparation : pH 1–13 (HCl/NaOH).

Incubation : 24–72 hours at 37°C.

Analysis : HPLC to quantify degradation products (e.g., quinoline oxidation).

Q. Findings :

- Acidic conditions (pH <3) : Rapid hydrolysis of the methanol group.

- Neutral/basic conditions : Stable for >48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.